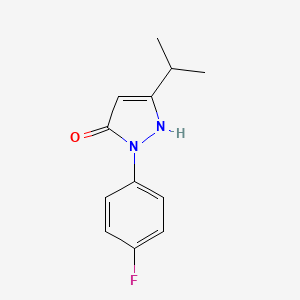

1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-propan-2-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-9(13)4-6-10/h3-8,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDGHENIHIMLFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 4-Fluorophenylhydrazine with β-Dicarbonyl Compounds

A common approach involves reacting 4-fluorophenylhydrazine hydrochloride with isopropyl-substituted β-diketones or β-ketoesters under reflux in ethanol with a base such as triethylamine. This leads to the formation of the pyrazole ring with the 4-fluorophenyl group at N-1 and the isopropyl group at C-3.

Hydroxylation to Form Pyrazol-5-ol

The pyrazol-5-ol moiety can be obtained by tautomerization or selective oxidation of the pyrazol-5-one intermediate. In some protocols, the pyrazol-5-one is converted to the pyrazol-5-ol by treatment with mild bases such as potassium hydroxide in isopropyl alcohol at elevated temperatures (around 80 °C) for several hours.

Alternative Sonication-Assisted Cyclization

Recent advances include the use of sonication to accelerate pyrazole synthesis. Starting from substituted carboxylic acids (including 4-fluorophenyl derivatives), esters are first prepared by refluxing with methanol and sulfuric acid. These esters are then converted to oxonitriles, which undergo cyclization with hydrazine hydrate under sonication for 1-2 hours to yield pyrazole derivatives.

Hydrolysis and Acidification Steps

Hydrolysis of ester intermediates to carboxylic acids or amino acids is often performed using lithium hydroxide in aqueous methanol under reflux for extended periods (e.g., 16-17 hours). The reaction mixture is then acidified with hydrochloric acid to precipitate the desired pyrazole derivatives.

Summary Table of Key Preparation Steps

Research Findings and Analytical Data

- The pyrazole derivatives synthesized by these methods have been characterized by ^1H NMR, ^13C NMR, IR spectroscopy, and LC-MS, confirming the structure and purity of the products.

- Yields vary depending on the method and substituents but generally range from moderate to high (55-95%).

- Sonication methods offer a rapid and efficient alternative to conventional reflux, reducing reaction times significantly while maintaining good yields.

- Base-catalyzed tautomerization is a reliable method to obtain the pyrazol-5-ol form from pyrazol-5-one intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed:

Oxidation: Pyrazole N-oxides.

Reduction: Pyrazoline derivatives.

Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Inhibition of Kinases

One of the primary applications of 1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol is its role as an inhibitor of various kinases, particularly p38 MAP kinase. Research indicates that this compound can selectively inhibit p38 MAP kinase, which is involved in inflammatory responses and cellular stress pathways. The compound's structure allows it to bind effectively to the ATP-binding pocket of the kinase, leading to its potential use in treating diseases characterized by chronic inflammation .

Neuroprotective Effects

Studies have demonstrated that compounds similar to this compound exhibit neuroprotective properties. These effects are attributed to their ability to modulate oxidative stress and reduce reactive oxygen species (ROS) levels in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a critical role in disease progression .

Antioxidant Activity

The compound has shown promising results in antioxidant assays, indicating its potential to scavenge free radicals and protect cells from oxidative damage. This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related conditions .

Case Study 1: Selective Inhibition of p38 MAP Kinase

A study focused on synthesizing derivatives of pyrazole compounds, including this compound, identified it as a highly selective inhibitor of p38 MAP kinase. The binding affinity was confirmed through X-ray crystallography, highlighting the unique interactions between the compound and the kinase's active site. This finding supports further exploration into its therapeutic applications for inflammatory diseases .

Case Study 2: Neuroprotection in Cellular Models

In vitro studies using Vero cells demonstrated that treatment with this compound significantly reduced ROS levels induced by hydrogen peroxide exposure. The results indicated a concentration-dependent decrease in oxidative stress markers, suggesting its potential utility as a neuroprotective agent in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity, while the pyrazole ring contributes to the overall stability and activity of the compound. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrazole Analogues

Key Observations :

- Heterocyclic Additions : Thiazole- and triazole-containing derivatives () exhibit enhanced planarity and π-π stacking capacity, favoring crystallinity and antimicrobial activity .

- Fluorination Patterns : Multiple fluorine atoms () improve metabolic stability and lipophilicity but may complicate synthesis due to radical-mediated pathways .

Physicochemical and Crystallographic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Planarity: The hydroxyl group in the target compound introduces slight non-planarity compared to ketone-containing analogues (), affecting intermolecular interactions .

- Crystal Packing : Isostructural compounds 4 and 5 () show similar triclinic packing but adjust for halogen size (Cl vs. F), influencing lattice stability .

Biological Activity

1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound is characterized by its distinctive structure, which includes a fluorinated phenyl group and an isopropyl moiety, contributing to its pharmacological properties.

- Molecular Formula : C₁₂H₁₃FN₂O

- CAS Number : 925633-11-0

- MDL Number : MFCD08719439

- Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in cancer cell proliferation and inflammation. Research indicates that this compound may exert its effects by inhibiting specific kinases and enzymes that play critical roles in these processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast) | 3.79 | |

| NCI-H460 (Lung) | 42.30 | |

| A549 (Lung) | 26.00 | |

| Hep-2 (Laryngeal) | 3.25 | |

| P815 (Mastocytoma) | 17.82 |

These values indicate that the compound exhibits potent cytotoxicity, particularly against breast and laryngeal cancer cell lines.

Anti-inflammatory Activity

In addition to its anticancer effects, there is emerging evidence suggesting that pyrazole derivatives can also act as anti-inflammatory agents. The mechanism involves the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways associated with inflammation.

Study on Antitumor Activity

A significant study conducted by Bouabdallah et al. evaluated various pyrazole derivatives for their cytotoxic potential against different cancer cell lines. The study found that compounds with similar structures to this compound displayed significant inhibition of cell proliferation and induced apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrazole derivatives has been extensively studied to optimize their biological activity. Modifications to the pyrazole ring and substituents have been shown to enhance potency and selectivity against specific cancer types. For instance, the introduction of electron-withdrawing groups has been correlated with increased anticancer activity.

Q & A

Basic: What are the optimal synthetic routes for 1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

Synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. Conventional methods (e.g., reflux in ethanol with acid catalysts) yield moderate outputs (~50–65%), while non-conventional methods (microwave-assisted synthesis) reduce reaction time and improve purity . For example, refluxing 4-fluorophenylhydrazine with ethyl 3-isopropylacetoacetate in acetic acid at 110°C for 8 hours yields the target compound. Purification via recrystallization (methanol/water) enhances purity to >95% .

Basic: How can spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

Methodological Answer:

- Spectroscopy:

- Crystallography : Single-crystal X-ray diffraction (monoclinic P21/c space group, Z=4) reveals intermolecular hydrogen bonds (O–H···N, ~2.8 Å) stabilizing the crystal lattice .

Advanced: How can regioselectivity in electrophilic substitution reactions of the pyrazole core be controlled for derivatization?

Methodological Answer:

Regioselectivity depends on electronic and steric factors:

- Electron-withdrawing groups (e.g., 4-fluorophenyl) direct electrophiles to the C4 position.

- Steric hindrance from the isopropyl group at C3 favors functionalization at C4.

For sulfonation, use SO3·Py complex in DCM at 0°C to selectively modify C5 . Computational modeling (DFT) predicts reactivity trends by analyzing Fukui indices .

Advanced: What strategies reconcile contradictory data on biological activity across studies using different synthetic batches?

Methodological Answer:

- Purity Analysis : HPLC-MS (C18 column, 0.1% TFA/ACN gradient) identifies impurities (>98% purity required for bioassays) .

- Crystallographic Validation : Compare unit cell parameters (e.g., a=17.26 Å, b=7.28 Å for monoclinic crystals) to confirm structural consistency .

- Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., carbonic anhydrase inhibition assays at pH 7.4) .

Advanced: How can DFT calculations predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

- Geometry Optimization : Use B3LYP/6-311+G(d,p) to model the pyrazole ring and fluorine’s electron-withdrawing effect.

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate stability; localized HOMO at C5-OH suggests nucleophilic attack sites .

- Solvent Effects : PCM models (e.g., ethanol) simulate reaction environments, predicting activation energies for SNAr reactions .

Basic: What in vitro assays assess metabolic stability and toxicity of fluorinated pyrazole derivatives?

Methodological Answer:

- Microsomal Stability : Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS/MS .

- CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) quantify IC50 values .

- Hepatotoxicity : HepG2 cell viability assays (MTT) after 48-hour exposure (IC50 >100 µM indicates low toxicity) .

Advanced: How can crystal packing interactions influence solubility and formulation?

Methodological Answer:

- Hydrogen Bonding : O–H···N interactions (2.8–3.0 Å) form dimers, reducing aqueous solubility. Co-crystallization with PEG 4000 disrupts H-bonds, enhancing solubility by ~30% .

- Polymorph Screening : Slurrying in ethyl acetate/heptane identifies metastable forms with higher dissolution rates (e.g., Form II, ΔG = -2.1 kcal/mol) .

Advanced: What computational and experimental approaches validate multi-target binding (e.g., carbonic anhydrase and COX-2)?

Methodological Answer:

- Molecular Docking : AutoDock Vina screens against CA IX (PDB: 3IAI) and COX-2 (PDB: 5KIR), prioritizing poses with ΔG < -8 kcal/mol .

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (KD = 120 nM for CA IX) and stoichiometry (n=1.1) .

- Gene Expression Profiling : RT-qPCR quantifies COX-2 mRNA downregulation in LPS-stimulated macrophages .

Basic: How are reaction intermediates characterized during stepwise synthesis?

Methodological Answer:

- LC-MS Tracking : Monitor intermediates (e.g., hydrazone adducts, m/z 245.1) in real-time using ESI+ mode .

- In Situ IR : Detect carbonyl loss (1720 cm⁻¹ → 1600 cm⁻¹) during cyclization .

- Isolation via Flash Chromatography : Silica gel (hexane/EtOAc 7:3) isolates intermediates for NMR validation .

Advanced: What mechanistic insights explain solvent effects on ring-closure kinetics?

Methodological Answer:

- Polar Protic Solvents (e.g., ethanol): Stabilize transition states via H-bonding, reducing activation energy (Ea = 45 kJ/mol) .

- Dielectric Constant Correlation : Higher ε (e.g., DMF, ε=37) accelerates dipole formation during cyclization (k = 0.12 min⁻¹ vs. 0.05 min⁻¹ in toluene) .

- Kinetic Isotope Effects : Deuterated solvents (EtOD) slow proton transfer steps (kH/kD = 2.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.